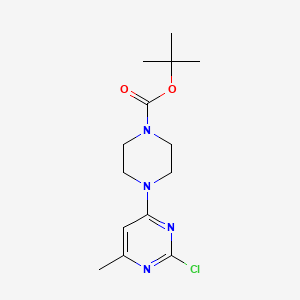
3-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine
Descripción general
Descripción
3-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine is a chemical compound with the molecular formula C12H8F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis:
- The reactivity of hydroxy and amino pyridines, including 3-hydroxy-pyridine, with reactive malonates has been studied. These reactions lead to the formation of pyranopyridine and pyridopyrimidinone derivatives (Kappe, Chirazi, & Ziegler, 1972).
- Another study reports the regioselective synthesis of substituted 3-(2-hydroxyphenyl)pyridines, achieved through a transition-metal-free, mild, one-step route involving pyridine N-oxides (Raminelli, Liu, & Larock, 2006).
Spectroscopic Analysis:
- Carbon and proton NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine have shown that 3-hydroxy-pyridine has a phenolic structure in solution (Vögeli & Philipsborn, 1973).
Material Science Applications:
- A study on the luminescent pH sensor based on sol–gel film functionalized with a luminescent organometallic complex utilized 3-(pyridin-2-yl)pyrazole, showcasing its potential in sensor development (Lam, Lee, Man, & Lau, 2000).
Conformational Studies:
- The conformational equilibrium in 3-hydroxy-pyridine has been investigated, revealing two conformers related to the orientation of the hydroxyl group (Sánchez, Giuliano, Melandri, & Caminati, 2007).
Synthesis of Functionalized Pyridines:
- Research on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates the versatility of hydroxy-pyridines in creating fused systems (Mekheimer, Mohamed, & Sadek, 1997).
Electrophilic Substitution Studies:
- A study on the kinetics and mechanism of electrophilic substitution of heteroaromatic compounds includes 3-hydroxypyridine, highlighting its reactivity in nitration reactions (Katritzky, Tarhan, & Tarhan, 1970).
Photophysical Properties:
- The synthesis and study of 3,5-bis(oxopyridinyl)- and 3,5-bis(pyridinyloxy)-substituted boron-dipyrromethenes involved hydroxy-pyridines, exploring their spectral, electrochemical, and photophysical properties (Khan, Rao, & Ravikanth, 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, such compounds typically participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Trifluoromethylpyridines, a related class of compounds, have been used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Result of Action
Related trifluoromethylpyridines have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)11-10(17)5-2-6-16-11/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUQMUOSLNMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683137 | |
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261513-74-9 | |
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















